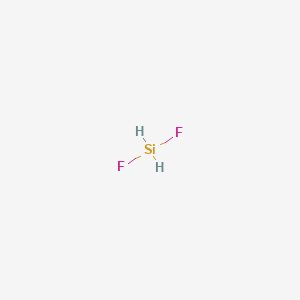

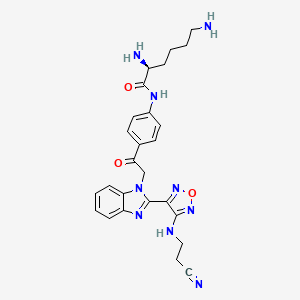

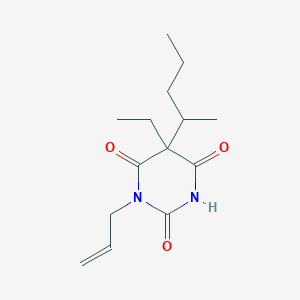

![molecular formula C19H17ClF5NO4S2 B1194565 N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide CAS No. 677772-84-8](/img/structure/B1194565.png)

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MRK-560 is a potent inhibitor of γ-secretase (IC50 = 0.65 nM). In vivo, MRK-560 (1-10 mg/kg) reduces diethanolamine-soluble amyloid-β (1-40) (Aβ40) levels in APP-YAC transgenic mouse brain. MRK-560 reduces brain and cerebrospinal fluid Aβ40 levels in rats (ED50s = 6 and 10 mg/kg, respectively). It also decreases brain-soluble Aβ40 and Aβ42 levels and recovers hippocampal long-term potentiation in the Tg2576 transgenic mouse model of Alzheimer's disease.

MRK-560 is an orally bioavailable gamma-secretase inhibitor with the ability to markedly reduce Abeta peptide in the brain and CSF of the rat and confirm the utility of the rat for assessing the effects of gamma-secretase inhibitors on central nervous system Abeta levels in vivo.

Scientific Research Applications

Alzheimer’s Disease Therapy

MRK-560: is a selective inhibitor that has shown higher potency for Presenilin 1 (PS1) over Presenilin 2 (PS2), which are the two isoforms of the catalytic subunit of γ-secretase . This enzyme complex is involved in the production of β-amyloid peptides, which accumulate and form plaques in the brain, a hallmark of Alzheimer’s disease (AD). By selectively inhibiting PS1, MRK-560 could potentially reduce the formation of these plaques without affecting the cleavage of other substrates like Notch, which is crucial for development and cell-fate determination . This selectivity may help mitigate the side effects observed with non-selective γ-secretase inhibitors.

Isoform-Selective Inhibition Mechanism Study

The study of MRK-560 provides insights into the isoform-selective inhibition mechanism . The compound binds to the substrate binding site of PS1 but not PS2. Structural comparisons have identified Thr281 and Leu282 in PS1 as determinants for the isoform-dependent sensitivity to MRK-560 . Understanding this mechanism is vital for the future drug discovery targeting γ-secretase, as it opens avenues for designing drugs that can selectively target specific isoforms of enzymes involved in disease pathways.

Cryo-Electron Microscopy (Cryo-EM) Technique Advancement

The research involving MRK-560 has utilized cryo-electron microscopy (cryo-EM) to determine the structures of PS1 and PS2-containing γ-secretase complexes with and without MRK-560 . This showcases the application of cryo-EM in studying drug interactions at the molecular level, contributing to the advancement of this imaging technique in pharmacological research.

Mechanism of Action

- Specifically, MRK-560 has higher potency for Presenilin 1 (PS1) than for Presenilin 2 (PS2), which are the two isoforms of the catalytic subunit of γ-secretase .

- By selectively inhibiting PS1-containing γ-secretase, MRK-560 modulates the cleavage of APP and other substrates .

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVWDXOIGQJIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF5NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

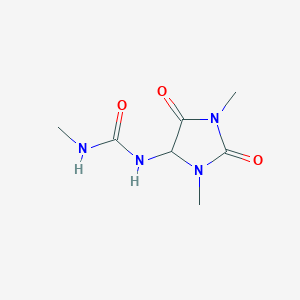

![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)